molecular formula C22H24N4O3 B10983677 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10983677
M. Wt: 392.5 g/mol
InChI Key: MOZUNTLBIFKCHR-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that features both benzimidazole and indole moieties Benzimidazole is a heterocyclic aromatic organic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C22H24N4O3/c1-28-14-13-26-12-10-16-19(26)7-4-8-20(16)29-15-22(27)23-11-9-21-24-17-5-2-3-6-18(17)25-21/h2-8,10,12H,9,11,13-15H2,1H3,(H,23,27)(H,24,25)

InChI Key

MOZUNTLBIFKCHR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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